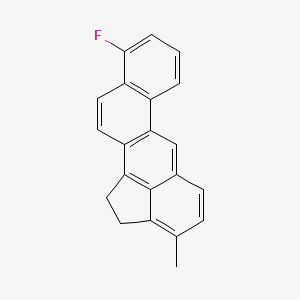
Benz(j)aceanthrylene, 10-fluoro-1,2-dihydro-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(j)aceanthrylene, 10-fluoro-1,2-dihydro-3-methyl- is a complex organic compound with the molecular formula C21H15F This compound is a derivative of benzaceanthrylene, featuring a fluorine atom and a methyl group, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz(j)aceanthrylene, 10-fluoro-1,2-dihydro-3-methyl- typically involves multi-step organic reactions. One common method includes the fluorination of a precursor compound, followed by cyclization and methylation steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the fluorination step might involve the use of a fluorinating agent like Selectfluor under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process would involve similar steps as in laboratory synthesis but optimized for efficiency and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Benz(j)aceanthrylene, 10-fluoro-1,2-dihydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This can remove certain functional groups or reduce double bonds.
Substitution: The fluorine atom can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophilic reagents like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated hydrocarbons.
Applications De Recherche Scientifique
Benz(j)aceanthrylene, 10-fluoro-1,2-dihydro-3-methyl- has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and the effects of fluorine substitution on aromatic systems.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Mécanisme D'action
The mechanism by which Benz(j)aceanthrylene, 10-fluoro-1,2-dihydro-3-methyl- exerts its effects involves interactions at the molecular level. The fluorine atom can influence the compound’s electronic distribution, affecting its reactivity and binding affinity to various targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benz(j)aceanthrylene, 3-methyl-
- 1,2-Dihydro-3,5-dimethylbenz(j)aceanthrylene
- 5-Fluoro-7,12-dimethyl-7,12-dihydrobenzo[a]anthracene-7,12-diol
Uniqueness
Benz(j)aceanthrylene, 10-fluoro-1,2-dihydro-3-methyl- is unique due to the presence of both a fluorine atom and a methyl group, which significantly influence its chemical and physical properties. The fluorine atom enhances its stability and reactivity, while the methyl group can affect its solubility and interaction with other molecules.
Propriétés
Numéro CAS |
74924-90-6 |
|---|---|
Formule moléculaire |
C21H15F |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
10-fluoro-3-methyl-1,2-dihydrobenzo[j]aceanthrylene |
InChI |
InChI=1S/C21H15F/c1-12-5-6-13-11-19-15-3-2-4-20(22)17(15)9-8-16(19)18-10-7-14(12)21(13)18/h2-6,8-9,11H,7,10H2,1H3 |
Clé InChI |
QJTKRBPFLXFEOU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCC3=C2C(=CC4=C3C=CC5=C4C=CC=C5F)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(3-Bromophenyl)phenyl]-trimethylsilane](/img/structure/B11943772.png)
![[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine, analytical standard](/img/structure/B11943787.png)
![2-[(2-Fluorobenzyl)oxy]pyridine](/img/structure/B11943788.png)

![[1,3]Thiazinane-4-carboxylic acid, 3-methyl-](/img/structure/B11943792.png)






![Ethyl 6-bromo-8-(1-piperidinyl)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B11943839.png)


